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Compound of Interest

Compound Name: Methyl penta-2,4-dienoate

Cat. No.: B075137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
penta-2,4-dienoate, a valuable building block in organic synthesis. The document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics. This guide is intended to serve as a core reference for researchers and

professionals in drug development and chemical synthesis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl penta-2,4-dienoate. It

is important to note that a complete, experimentally verified dataset from a single source is not

publicly available. Therefore, the data presented is a compilation from various sources,

including data for structurally similar compounds, and should be considered as a reference

guide.

Table 1: ¹H NMR Spectroscopic Data (Predicted and from
Related Compounds)
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Protons
Chemical Shift
(δ) ppm
(Predicted)

Multiplicity
Coupling
Constant (J)
Hz

Notes

H2 5.8 - 6.0 d ~15
Trans coupling

with H3

H3 7.2 - 7.4 dd ~15, ~10
Coupling to H2

and H4

H4 6.2 - 6.4 m -

Complex

coupling with H3

and H5

H5 5.3 - 5.5 m - Vinyl protons

OCH₃ ~3.7 s - Methyl ester

Note: Data is based on typical values for similar α,β-unsaturated esters and diene systems.

Experimental data for the closely related methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-

2,4-dienoate shows vinylic protons in the range of 6.19-7.76 ppm and methyl ester protons at

3.76 and 3.86 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data (Reference Data)
Carbon Chemical Shift (δ) ppm Notes

C=O ~167 Ester carbonyl

C2 ~120 Vinylic carbon

C3 ~145 Vinylic carbon

C4 ~130 Vinylic carbon

C5 ~135 Vinylic carbon

OCH₃ ~51 Methyl ester

Note: This data is referenced from spectral databases for similar structures. PubChem

indicates the availability of a ¹³C NMR spectrum for methyl penta-2,4-dienoate in
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SpectraBase[2].

Table 3: Infrared (IR) Spectroscopy Data
Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ester) ~1710 - 1725 Strong

C=C Stretch (Diene) ~1600 - 1650 Medium to Strong

C-O Stretch (Ester) ~1250 - 1265 Strong

=C-H Bending (out of plane) ~900 - 1000 Strong

Note: PubChem indicates the availability of a vapor phase IR spectrum for methyl penta-2,4-
dienoate in SpectraBase[2].

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

112 Moderate [M]⁺ (Molecular Ion)

97 Variable [M - CH₃]⁺

81 High [M - OCH₃]⁺

53 High [C₄H₅]⁺

Note: The molecular weight of methyl penta-2,4-dienoate is 112.13 g/mol . The fragmentation

pattern is expected to involve the loss of the methoxy group (-OCH₃) or the entire

carbomethoxy group (-COOCH₃). PubChem indicates the availability of a GC-MS spectrum for

methyl penta-2,4-dienoate in SpectraBase[2]. Predicted m/z values for various adducts are

also available[2].

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of methyl penta-2,4-dienoate is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform)

in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans may be required due to the lower natural

abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using the spectrometer software. Chemical shifts are

referenced to the internal standard (TMS).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like methyl penta-2,4-dienoate, a thin film is

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is recorded first.

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of methyl penta-2,4-dienoate is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1

mg/mL.

Gas Chromatography (GC):

Injector: The sample solution (1 µL) is injected into the GC inlet, which is heated to a

temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm) is typically used.

Oven Program: A temperature gradient is used to separate the components of the sample.

A typical program might be: initial temperature of 50 °C held for 2 minutes, then ramped to

250 °C at a rate of 10 °C/min.
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS):

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting

ions based on their mass-to-charge ratio (m/z).

Detector: The detector records the abundance of each ion.

Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-400

amu).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like methyl penta-2,4-dienoate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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